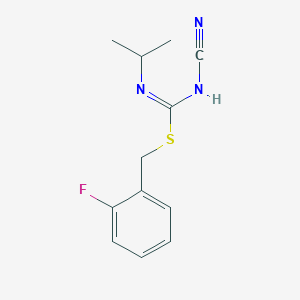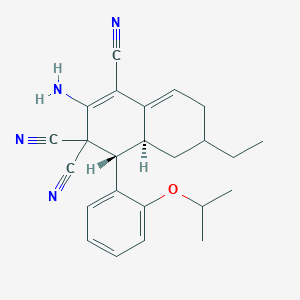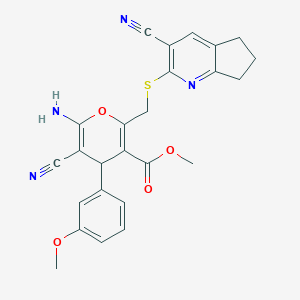
2-fluorobenzyl N'-cyano-N-isopropylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate is a chemical compound with the molecular formula C12H14FN3S and a molecular weight of 251.32 This compound is known for its unique structure, which includes a fluorobenzyl group, a cyano group, and an isopropylimidothiocarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate typically involves the reaction of 2-fluorobenzylamine with isopropyl isothiocyanate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which subsequently reacts with cyanogen bromide to yield the final product . The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-(4-fluorobenzyl)acetamide
- 2-cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
445385-76-2 |
|---|---|
Fórmula molecular |
C12H14FN3S |
Peso molecular |
251.33g/mol |
Nombre IUPAC |
(2-fluorophenyl)methyl N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C12H14FN3S/c1-9(2)16-12(15-8-14)17-7-10-5-3-4-6-11(10)13/h3-6,9H,7H2,1-2H3,(H,15,16) |
Clave InChI |
MOYBYRXTCUFOLD-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(NC#N)SCC1=CC=CC=C1F |
SMILES isomérico |
CC(C)N=C(NC#N)SCC1=CC=CC=C1F |
SMILES canónico |
CC(C)N=C(NC#N)SCC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1'-(4-chlorobenzyl)-2'-oxo-1',3',4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3'-(2'H)-indole]](/img/structure/B460363.png)
![2-amino-4-(2-isopropoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460364.png)
![2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460366.png)
![6-Amino-3-(methoxymethyl)-4-(4-quinolinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460367.png)

![methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B460372.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460373.png)
![methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460374.png)

![6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460376.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460379.png)
![6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B460381.png)
![2-[(2-oxopropyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460385.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460386.png)
